molecular formula C18H20O2 B14392219 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one CAS No. 89867-89-0

1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one

Cat. No.: B14392219
CAS No.: 89867-89-0
M. Wt: 268.3 g/mol
InChI Key: HMCQWSUOTDNSSO-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one is an organic compound with a complex structure, featuring a hydroxy group, a methyl group, and two phenyl groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 4-methyl-2,2-diphenylpentan-3-one with formaldehyde, followed by hydrolysis to introduce the hydroxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 1-keto-4-methyl-2,2-diphenylpentan-3-one or 1-carboxy-4-methyl-2,2-diphenylpentan-3-one.

    Reduction: Formation of 1-hydroxy-4-methyl-2,2-diphenylpentan-3-ol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

    4-Hydroxy-4-methyl-2-pentanone: Shares a similar backbone but lacks the phenyl groups.

    1-Hydroxy-2,2-diphenylpentan-3-one: Similar structure but without the methyl group.

Uniqueness: 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these features are advantageous.

Properties

CAS No.

89867-89-0

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-hydroxy-4-methyl-2,2-diphenylpentan-3-one

InChI

InChI=1S/C18H20O2/c1-14(2)17(20)18(13-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,19H,13H2,1-2H3

InChI Key

HMCQWSUOTDNSSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(CO)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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